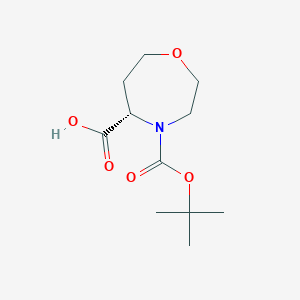

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

FRDCKDXZSRACTN-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOCC[C@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Protected Precursors Using Lithium Hydroxide

A common step involves hydrolysis of ester or protected intermediates to yield the free carboxylic acid. Lithium hydroxide monohydrate in ethanol-water mixtures is frequently employed under mild conditions (room temperature to 25 °C) for extended periods (12–16 hours).

This hydrolysis step is crucial for generating the carboxylic acid function while maintaining the Boc protection intact.

Boc Protection of Nitrogen

The tert-butoxycarbonyl (Boc) protecting group is introduced typically via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Reaction solvents: often tetrahydrofuran (THF) or ethyl acetate.

- Base: Triethylamine (Et3N) or similar organic bases.

- Temperature: 0 °C to room temperature.

- Time: Several hours to overnight.

This step ensures the nitrogen is protected during subsequent transformations, preventing side reactions.

Ring Closure to Form 1,4-Oxazepane

The formation of the seven-membered oxazepane ring is typically achieved via intramolecular cyclization reactions involving amino alcohol precursors.

- Cyclization conditions may involve heating or use of activating agents.

- Stereochemical control is maintained by starting from chiral precursors or using chiral catalysts.

While specific details on oxazepane ring closure for this compound are limited in the available data, analogous methods involve nucleophilic substitution or condensation reactions under controlled conditions.

Amide Formation and Further Functionalization

In some synthetic routes, the carboxylic acid intermediate undergoes activation (e.g., with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) followed by reaction with ammonia or amines to form amides, which can be further converted or deprotected to yield the target acid.

| Parameter | Details |

|---|---|

| Activating agent | O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| pH | 6–7 |

| Reaction time | Overnight |

| Yield | Approximately 56% |

This step is useful for introducing amide functionalities or modifying the carboxyl group before final deprotection.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Hydrolysis of diester precursor with LiOH monohydrate in EtOH/H2O at 25 °C for 12–16 h | 98.5–100 | Quantitative hydrolysis to carboxylic acid with Boc protection intact |

| 2 | Acidification with 1N HCl, extraction with EtOAc, drying over Na2SO4 | — | Standard work-up to isolate acid |

| 3 | Boc protection of amine using Boc2O and triethylamine in THF or EtOAc at 0–25 °C | 90+ | Ensures nitrogen protection during further steps |

| 4 | Cyclization to form oxazepane ring (conditions vary, often heating or use of activating agents) | Variable | Stereoselective ring closure critical for 5S configuration |

| 5 | Optional amide formation via TBTU activation and ammonia in DMF at pH 6–7 overnight | 56 | Intermediate step for functional group manipulation |

Analytical Data Supporting Preparation

- Mass Spectrometry (ESI): Molecular ion peaks consistent with the target compound, e.g., m/z 230.3 [M+H]+ for the carboxylic acid intermediate.

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra showing characteristic signals:

- Multiplets around 4.2 ppm (proton adjacent to nitrogen and oxygen in ring).

- Singlets near 1.4 ppm corresponding to tert-butyl group.

- Multiplets between 1.3–2.0 ppm for ring methylene protons.

- Purity: Achieved through silica gel chromatography or reverse-phase HPLC.

These data confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the oxazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is in the synthesis of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. This compound can be utilized to protect amine functionalities during various chemical reactions, allowing for selective modifications without affecting other reactive sites.

Case Study: Peptide Synthesis

A notable case study involves the use of Boc-protected amino acids in peptide synthesis. The Boc group facilitates the formation of peptide bonds while preventing unwanted side reactions. Researchers have demonstrated that using (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid enhances yield and purity in synthesizing complex peptides.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for generating various derivatives. Its ability to undergo nucleophilic substitutions makes it a valuable building block in creating more complex structures.

Case Study: Synthesis of Tertiary Butyl Esters

A study published in Chemical Communications highlighted a method for synthesizing tertiary butyl esters using flow microreactor systems. The introduction of the tert-butoxycarbonyl group into various organic compounds was achieved efficiently through this method, showcasing the versatility and sustainability of using (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid as a precursor .

Catalysis and Reaction Mechanisms

The compound has also been explored for its role in catalysis. Research indicates that derivatives of oxazepanes can stabilize transition states in certain reactions due to their unique structural properties.

Case Study: Organocatalysis

In organocatalytic reactions, oxazepanes have been utilized to enhance reaction rates and selectivity. For example, a study demonstrated that oxazepane derivatives could effectively catalyze asymmetric transformations, providing high enantioselectivity . This application highlights the potential of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid in developing new catalytic systems.

Material Science Applications

Recent advancements have also seen applications in material science where oxazepanes are incorporated into polymeric structures or metal-organic frameworks (MOFs). The incorporation of such compounds can enhance the properties of materials, such as thermal stability and mechanical strength.

Case Study: Metal–Organic Frameworks

Research on metal-organic frameworks has shown that embedding photoactive groups like triphenylamine into MOFs can lead to improved photocatalytic activity. The use of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid as a linker or functional group can optimize these frameworks for specific applications in environmental remediation or energy conversion .

Mechanism of Action

The mechanism of action of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent or non-covalent interactions with the target. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid | C₁₁H₁₉NO₅ | 245.27 (hypothetical) | Not available | 1,4-oxazepane ring, Boc at N, carboxylic acid at C5 |

| 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid | C₁₅H₁₉NO₅ | 293.32 | 2137442-90-9 | Benzene-fused oxazepine, Boc at N, carboxylic acid |

| (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid | C₁₇H₂₃NO₅ | 321.37 | 143527-70-2 | 5-membered oxazolidine, Boc, dimethyl, phenyl substituents |

| (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid | C₁₄H₂₁NO₄ | 267.32 | 2410984-39-1 | Bicyclo[2.2.2]octane framework, Boc, methylene group |

Key Observations:

Ring Size and Flexibility :

- The 1,4-oxazepane ring (7-membered) offers greater conformational flexibility compared to the rigid bicyclo[2.2.2]octane system () and the planar benzoxazepine (). This flexibility may enhance binding to dynamic biological targets .

- The 5-membered oxazolidine ring () introduces higher ring strain but improved metabolic stability due to reduced conformational freedom .

The methylene group in the bicyclo compound () may increase reactivity toward electrophilic agents, while the dimethyl and phenyl groups in the oxazolidine analog () enhance lipophilicity .

Stereochemical Considerations :

- The (5S) configuration in the target compound contrasts with the (4S,5R) stereochemistry in the oxazolidine analog (), which could lead to divergent biological activities .

Biological Activity

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid, with CAS Number 139009-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in drug development.

Chemical Structure and Properties

The chemical structure of (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can be represented as follows:

This compound features a bicyclic structure that contributes to its unique biological activities. The tert-butoxycarbonyl (Boc) group is known for enhancing the stability and solubility of compounds, making it a valuable moiety in drug design.

Synthesis

The synthesis of (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has been achieved through various methods, including lipase-catalyzed regioselective lactamization. This method allows for efficient production with high yields. A notable example includes the synthesis starting from methyl (2R)-glycidate, leading to the desired oxazepane derivative through a series of reactions involving protection and reduction steps .

Biological Activity

Research indicates that (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this oxazepane derivative possess antimicrobial properties. The structural features may enhance interaction with bacterial cell membranes or inhibit key metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. This characteristic is particularly relevant in the context of drug development for diseases such as cancer and infections.

- Neuroprotective Effects : Some derivatives of oxazepanes have been investigated for neuroprotective effects, suggesting that (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid may also contribute positively in neurological contexts.

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxazepane derivatives against common pathogens. Results indicated that (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific kinases associated with tumor growth. In vitro assays showed a dose-dependent inhibition pattern, suggesting its utility in cancer therapeutics.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.